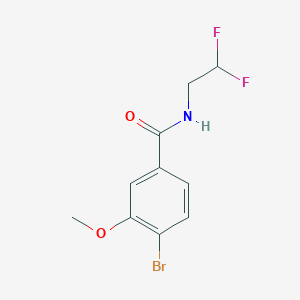

Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-

Übersicht

Beschreibung

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to dyes .

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of benzoyl chloride with ammonia or a primary or secondary amine . The specific synthesis process for “Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-” would likely involve similar reactions, with additional steps to introduce the bromo, difluoroethyl, and methoxy groups.Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring connected to an amide functional group . The specific compound you’re asking about would also have bromo, difluoroethyl, and methoxy groups attached to the benzene ring.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and the corresponding amine or ammonia . They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides depend on their specific structure. They are generally solid at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Potential Antipsychotic Properties

- Benzamides, similar to 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, have been studied for their potential antipsychotic properties. One study explored the synthesis and antidopaminergic properties of a group of benzamides, revealing their effectiveness in vitro and in vivo for dopamine D-2 mediated responses, suggesting their potential in treating psychotic disorders (Högberg et al., 1990).

Metabolism and Pharmacokinetics

- Research on Bromopride, a compound related to 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, shows its effectiveness as an antiemetic drug, acting on both the central nervous system and peripheral nerve endings. This study contributes to understanding the drug's metabolism and pharmacokinetics in humans and rats (Grassi et al., 1978).

Anticonvulsant Activity

- A series of benzamides, including compounds structurally similar to 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, were synthesized and evaluated for their anticonvulsant activity. Some analogues demonstrated potency comparable to or greater than phenytoin in maximal electroshock and pentylenetetrazol screens (Mussoi et al., 1996).

Radio-Labeled Ligands for Receptor Binding Studies

- 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, a compound with high affinity for 5HT2-receptors, was studied for its potential as a tracer in γ-emission tomography. This type of research aids in understanding receptor interactions in vivo (Mertens et al., 1994).

Synthesis of Impurities in Drug Development

- Research on the synthesis of impurities introduced by similar compounds in drug development, like roflumilast, offers insights into the process of drug manufacturing and the importance of understanding impurities in pharmaceuticals (Xing-yu, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-(2,2-difluoroethyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO2/c1-16-8-4-6(2-3-7(8)11)10(15)14-5-9(12)13/h2-4,9H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAVHLLVTHGRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

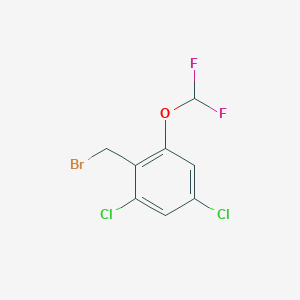

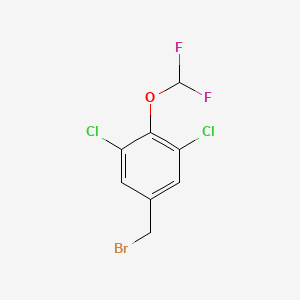

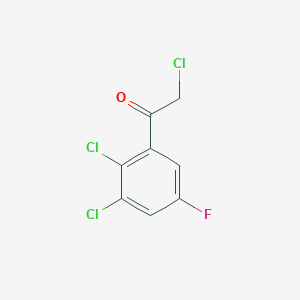

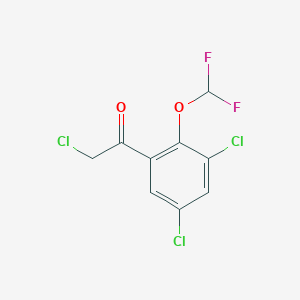

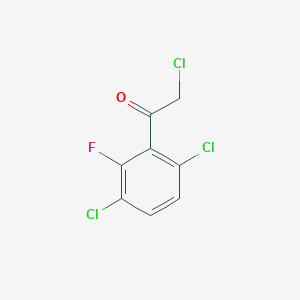

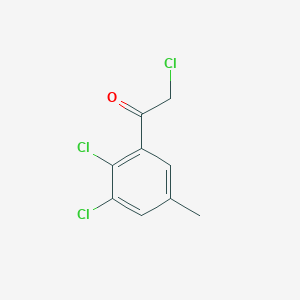

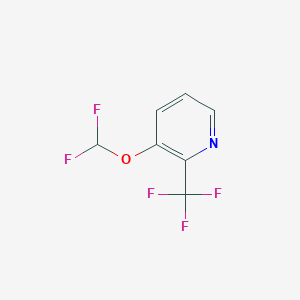

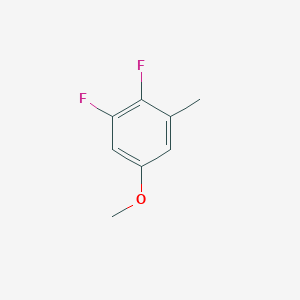

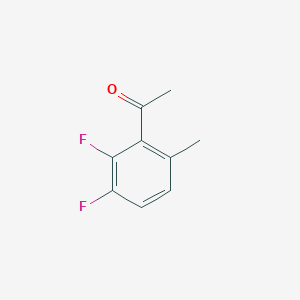

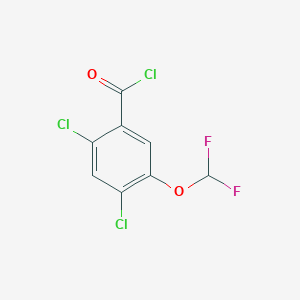

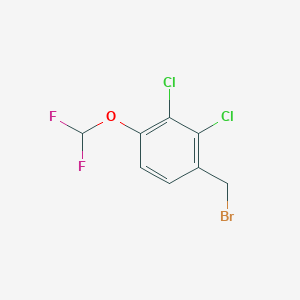

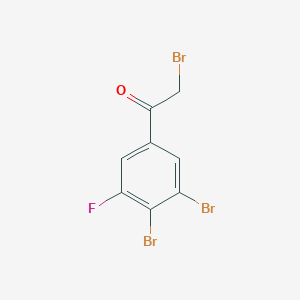

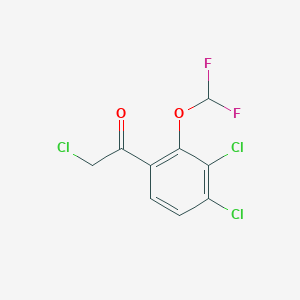

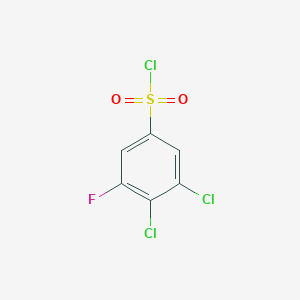

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.